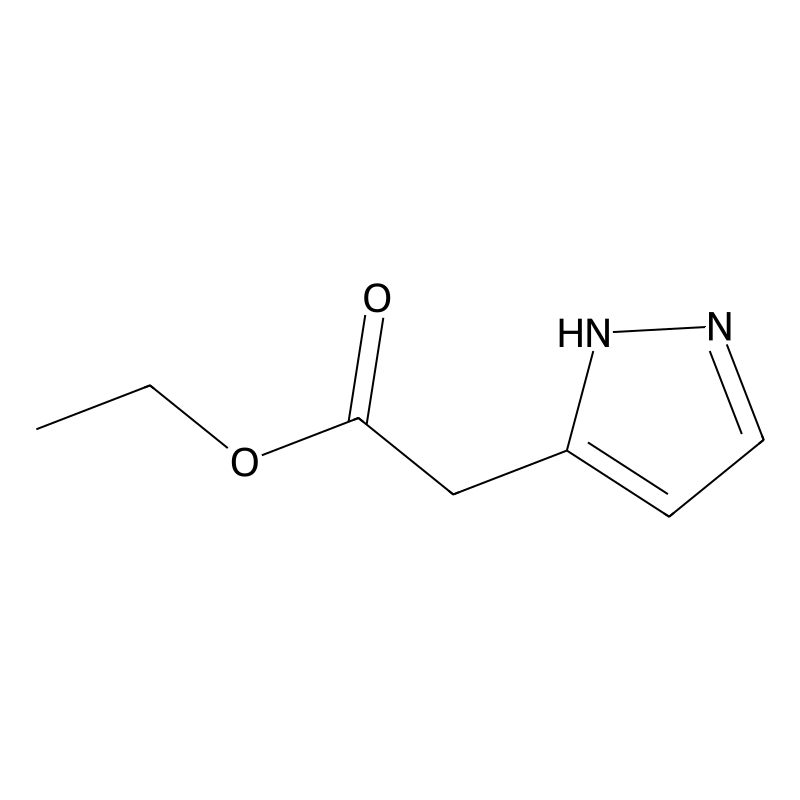

Ethyl 2-(1H-pyrazol-3-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

- Derivatives and Analogues: Ethyl 2-(1H-pyrazol-3-yl)acetate contains a pyrazole ring, a common functional group in various bioactive molecules. Research efforts might explore this compound as a starting material for the synthesis of novel pyrazole-based derivatives with potential medicinal properties [].

Future Research Directions:

- Medicinal Chemistry: Pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Ethyl 2-(1H-pyrazol-3-yl)acetate could be investigated as a lead compound for the development of new drugs.

- Material Science: Pyrazole-containing molecules have been explored in the development of functional materials due to their interesting properties. Ethyl 2-(1H-pyrazol-3-yl)acetate could potentially be used in the synthesis of novel materials with specific functionalities.

Ethyl 2-(1H-pyrazol-3-yl)acetate is a heterocyclic compound characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Pyrazole derivatives are recognized for their roles as intermediates in the synthesis of various bioactive compounds, including those with anti-inflammatory, analgesic, and antimicrobial properties .

- Oxidation: This compound can be oxidized to yield corresponding pyrazole carboxylic acids, utilizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can produce pyrazoline derivatives, often employing sodium borohydride or lithium aluminum hydride as reducing agents.

- Substitution: Nucleophilic substitution reactions allow for the introduction of various functional groups onto the pyrazole ring, commonly using halogenating agents like N-bromosuccinimide .

The biological activity of Ethyl 2-(1H-pyrazol-3-yl)acetate is notable in various studies:

- Antimicrobial Properties: Research indicates that pyrazole derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Activity: Some studies have shown that modifications of this compound can lead to derivatives with potent anticancer properties.

- Anti-inflammatory Effects: The compound's derivatives are explored for their potential as anti-inflammatory agents, contributing to pain relief and fever reduction .

Ethyl 2-(1H-pyrazol-3-yl)acetate can be synthesized through several methods:

- Reflux Method: This involves reacting ethyl chloroacetate with 1H-pyrazole in the presence of a base like potassium carbonate. The reaction typically requires refluxing to facilitate the formation of the desired product.

- Continuous Flow Synthesis: In industrial settings, continuous flow reactors may be used to enhance yield and purity through optimized reaction conditions. This method allows for better control over reaction parameters and purification processes such as recrystallization or chromatography .

The applications of Ethyl 2-(1H-pyrazol-3-yl)acetate span various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing new pharmaceuticals aimed at treating various diseases.

- Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including pesticides and herbicides.

- Dyes and Pigments: Pyrazole derivatives are also employed in dye manufacturing due to their vibrant colors and stability .

Studies on Ethyl 2-(1H-pyrazol-3-yl)acetate focus on its interactions at the molecular level:

- Binding Interactions: The compound interacts with various biomolecules, influencing enzyme activity and gene expression.

- Mechanistic Insights: Understanding how these interactions occur is crucial for developing effective drugs; this includes examining how modifications to the pyrazole ring affect biological activity .

Several compounds share structural similarities with Ethyl 2-(1H-pyrazol-3-yl)acetate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 2-(1H-pyrazol-5-yl)acetate | Pyrazole derivative | Exhibits distinct reactivity patterns compared to Ethyl 2-(1H-pyrazol-3-yl)acetate. |

| 4-Amino-1H-pyrazole | Amino-substituted pyrazole | Known for its potent anticancer properties. |

| 3-Methylpyrazole | Methyl-substituted pyrazole | Displays unique solubility characteristics. |

| 4-Pyridylpyrazole | Pyridine-pyrazole hybrid | Shows enhanced binding affinity to certain receptors. |

Ethyl 2-(1H-pyrazol-3-yl)acetate stands out due to its specific structural arrangement and the biological activities associated with its derivatives, making it a valuable compound in medicinal chemistry and related fields .

Condensation Reactions for Pyrazole Core Formation

The formation of the pyrazole core in ethyl 2-(1H-pyrazol-3-yl)acetate can be achieved through several well-established condensation methodologies. The most prominent approach is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of hydrazine derivatives with 1,3-dicarbonyl compounds [3] [4]. This reaction proceeds through a sequential mechanism involving initial imine formation, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring [5].

The mechanism begins with the protonation of the dicarbonyl compound by the acid catalyst, making the carbonyl carbon more electrophilic for nucleophilic attack by hydrazine [4]. The hydrazine can attack either carbonyl carbon, potentially leading to regioisomeric products. The second nitrogen atom subsequently attacks the remaining carbonyl group, forming a diimine intermediate that undergoes dehydration to regenerate the acid catalyst and produce the final pyrazole product [3].

Temperature control plays a crucial role in these condensation reactions. Research has demonstrated that optimal pyrazole formation occurs at temperatures ranging from 60-95°C, with maximum yields typically achieved at 80-85°C [6] [7]. At lower temperatures, reaction rates are significantly reduced, while excessive temperatures can lead to product decomposition and reduced yields [8].

The choice of solvent system significantly impacts reaction efficiency. Polar protic solvents such as ethanol have been shown to be particularly effective for pyrazole synthesis, providing both good solvation for the reactants and facilitating the elimination of water during the cyclization process [5] [8]. Ionic liquids, particularly [HDBU][OAc], have emerged as excellent alternatives, offering high yields while enabling product recovery through simple filtration rather than chromatographic purification [7].

Recent developments have introduced microwave-assisted synthesis as a powerful tool for pyrazole formation. Microwave irradiation at 100-300 watts can dramatically reduce reaction times from hours to minutes while maintaining high yields [9]. For instance, reactions that traditionally require 20 hours under conventional heating can be completed in 8-10 minutes under microwave conditions [9].

Esterification Techniques for Acetate Group Introduction

The introduction of the acetate functionality in ethyl 2-(1H-pyrazol-3-yl)acetate can be accomplished through several esterification strategies. The most direct approach involves the Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst [10]. This method typically employs concentrated sulfuric acid as the catalyst and operates at temperatures between 60-85°C [10].

The Fischer esterification mechanism involves the reversible protonation of the carboxyl group, followed by nucleophilic attack by ethanol, proton transfer, and elimination of water [11]. To drive the equilibrium toward ester formation, an excess of the alcohol is typically employed, leveraging Le Chatelier's principle [11].

Alkylation with ethyl chloroacetate represents another highly effective method for acetate group introduction [12]. This approach involves the reaction of pyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate, sodium hydroxide, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . The reaction can be conducted under phase-transfer catalysis conditions to enhance reaction rates and yields [12].

The alkylation mechanism proceeds through deprotonation of the pyrazole nitrogen by the base, followed by nucleophilic substitution of the chloride leaving group in ethyl chloroacetate [14]. This method typically provides yields in the range of 75-95% and can be conducted at temperatures ranging from room temperature to reflux conditions .

Transesterification methods offer additional flexibility for acetate group introduction. These reactions involve the exchange of the alkoxy group in existing esters with ethanol, typically catalyzed by acids or bases [15]. The reaction conditions are generally milder than direct esterification, with temperatures maintained at 60-80°C.

Optimization of Reaction Conditions (Temperature, Catalysts, Solvents)

The optimization of reaction conditions for ethyl 2-(1H-pyrazol-3-yl)acetate synthesis requires careful consideration of multiple interdependent parameters. Temperature optimization studies have revealed that the reaction rate exhibits a strong temperature dependence, with optimal conditions typically achieved between 80-95°C [6] [7].

Research has demonstrated that pyrazole formation follows a complex pH-dependent mechanism with distinct regions of activity [5]. The reaction is completely inhibited at pH ≤ 0.7 due to protonation of the phenylhydrazine starting material. Partial inhibition occurs between pH 0.7-1.9, while maximum reaction rates are achieved at pH 1.9-2.1 [5]. This pH optimum is critical for achieving both high yields and proper regioselectivity in the final product.

Catalyst selection significantly impacts both reaction efficiency and product selectivity. Traditional acid catalysts such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid have been extensively employed [5] [10]. However, recent research has highlighted the effectiveness of ionic liquid catalysts, particularly those containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) cations [7].

Solvent optimization studies have identified several key requirements for effective pyrazole synthesis. The solvent must provide adequate solvation for both polar and nonpolar reactants, facilitate the elimination of water during cyclization, and allow for efficient product isolation [7]. Ethanol has emerged as the most widely used solvent, offering an excellent balance of these properties while being environmentally benign [7].

Microwave-assisted synthesis has revolutionized reaction optimization by enabling rapid screening of conditions and dramatic reductions in reaction times [9]. Optimal microwave conditions typically involve powers of 100-300 watts, temperatures of 65-180°C, and reaction times of 5-45 minutes [9]. The use of microwave irradiation not only accelerates reactions but also often improves yields by providing more uniform heating and reducing side reactions.

Catalyst loading optimization studies have shown that 5-10 mol% of catalyst typically provides optimal results [8]. Lower catalyst loadings result in incomplete reactions and reduced yields, while higher loadings offer diminishing returns and increase costs without proportional benefits [8].

Purification and Isolation Protocols

The purification and isolation of ethyl 2-(1H-pyrazol-3-yl)acetate requires carefully selected protocols to achieve the high purity levels necessary for pharmaceutical and research applications. Column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with solvent gradients typically ranging from pure hexane to various hexane/ethyl acetate mixtures [16] [17].

The optimization of chromatographic conditions is crucial for achieving efficient separations. Research has shown that gradient elution starting with hexane/ethyl acetate ratios of 10:1 and progressing to 1:1 provides excellent resolution of pyrazole acetate compounds from reaction impurities [16]. The use of preparative thin-layer chromatography with silica gel and chloroform/acetone (8:2) solvent systems has also proven effective for small-scale purifications [18].

Recrystallization methods offer an alternative purification approach that can be particularly effective for compounds that form well-defined crystals. The selection of appropriate recrystallization solvents is critical, with ethanol, isopropanol, and mixed solvent systems being most commonly employed [19] [20]. The process typically involves dissolving the crude product in a hot solvent, followed by controlled cooling to promote crystal formation.

The crystallization process can be enhanced through the formation of acid addition salts. Treatment of the crude pyrazole with equimolar amounts of inorganic acids such as phosphoric acid, hydrochloric acid, or sulfuric acid results in the formation of crystalline salts that can be easily separated from impurities [19]. These salts can subsequently be neutralized to regenerate the free base form of the compound.

Liquid-liquid extraction protocols provide an efficient method for initial purification following synthesis. The typical procedure involves dissolving the reaction mixture in an organic solvent such as ethyl acetate or dichloromethane, followed by washing with aqueous solutions to remove water-soluble impurities [10]. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate before concentration.

Distillation techniques can be employed for volatile pyrazole acetate derivatives, although this method requires careful temperature control to prevent decomposition [10]. Reduced pressure distillation at temperatures between 40-80°C has been successfully employed for the purification of certain pyrazole esters.

Advanced purification techniques include the use of high-performance liquid chromatography (HPLC) for analytical and preparative applications [21]. Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases has proven effective for both analysis and purification of pyrazole compounds [21].

The development of environmentally friendly purification methods has led to the exploration of aqueous crystallization techniques and the use of sustainable solvents. These methods aim to reduce the environmental impact of the purification process while maintaining high product quality [7].

Quality control measures for purified products typically include melting point determination, thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [22]. These analytical techniques ensure that the final product meets the required purity specifications for its intended application.

The optimization of purification protocols must consider factors such as yield recovery, purity achieved, environmental impact, and economic considerations. Research has shown that properly optimized purification sequences can achieve product purities exceeding 95% while maintaining yields above 80% [16] [17].